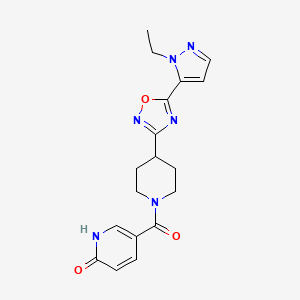

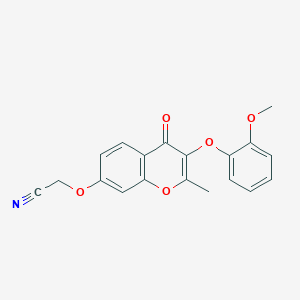

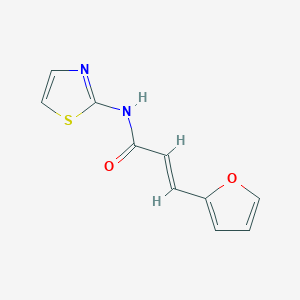

![molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5](/img/structure/B2906607.png)

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties.

Mécanisme D'action

Target of Action

The primary targets of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .

Mode of Action

This compound interacts with its targets by intercalating into the DNA helix . This interaction disrupts the normal functioning of DNA, leading to changes in the DNA structure and function .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the processes that are vital for DNA replication . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the disruption of DNA replication, leading to cell death . This makes it potentially useful as a cytotoxic agent, particularly against cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and reduction potential can be affected by the solvent used . In acetonitrile, it exhibits remarkable stability (99.86% capacity retention over 49.5 h (202 cycles) of H-cell cycling) and a low reduction potential (−2.01 V vs Fc/Fc+) .

Analyse Biochimique

Biochemical Properties

6-Butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has shown good binding affinity to DNA . This interaction is predominantly through DNA intercalation , a process that disrupts vital processes for DNA replication . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines . It has shown moderate cytotoxicity against human reproductive organ cell lines . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Méthodes De Préparation

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Modern methods have also been developed, such as Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation . These methods provide high yields and are efficient for industrial production.

Analyse Des Réactions Chimiques

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and biological activity .

Applications De Recherche Scientifique

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Comparaison Avec Des Composés Similaires

6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA intercalating properties.

9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced cytotoxic activity due to the presence of a fluorine atom.

6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline: Known for its low reduction potential and high solubility, making it suitable for electronic applications.

These comparisons highlight the unique properties of this compound, such as its specific substituents that contribute to its distinct biological and chemical activities.

Propriétés

IUPAC Name |

6-butyl-9-methylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWGYZPJMXDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

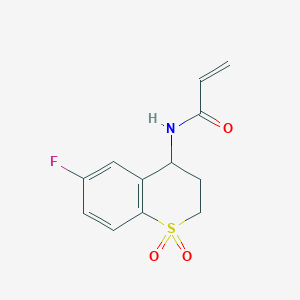

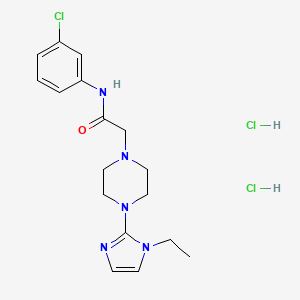

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

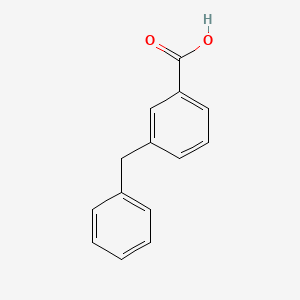

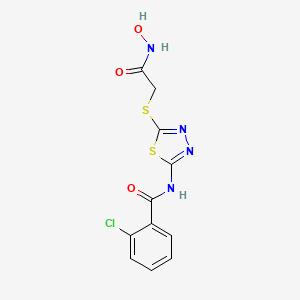

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)

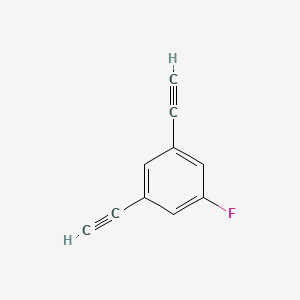

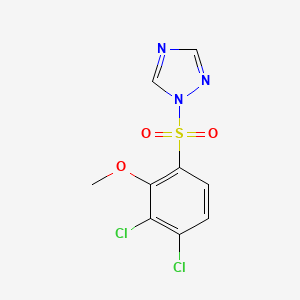

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2906532.png)

![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/new.no-structure.jpg)